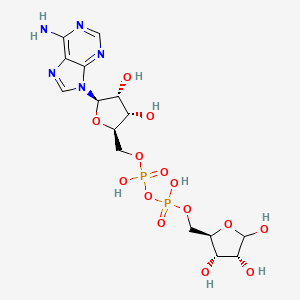

ADP-D-ribose

Description

Properties

Molecular Formula |

C15H23N5O14P2 |

|---|---|

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

InChI Key |

SRNWOUGRCWSEMX-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Synonyms |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Signaling and Cellular Functions

ADP-D-ribose is crucial in the regulation of various cellular functions through the process of ADP-ribosylation. This reversible post-translational modification affects protein function and signaling pathways.

- Protein Modification : ADP-ribosylation modifies proteins, influencing their activity and stability. It plays a pivotal role in the regulation of cellular responses to stress and DNA damage repair mechanisms .

- Poly ADP-ribose Polymerases (PARPs) : These enzymes utilize this compound to synthesize poly ADP-ribose chains on target proteins, which are involved in DNA repair and cell death pathways. The therapeutic targeting of PARPs has become a prominent strategy in cancer treatment .

Clinical Applications

This compound has been explored for its therapeutic potential in various clinical conditions, particularly those involving energy metabolism and ischemia.

- Cardiovascular Health : Research indicates that D-ribose supplementation can enhance ATP levels in cardiac tissues following ischemic events. Studies show that it improves myocardial recovery post-ischemia, suggesting its utility in treating conditions like congestive heart failure .

- Fatigue Syndromes : D-ribose has been investigated for its role in alleviating symptoms of chronic fatigue syndrome and fibromyalgia by improving cellular energy levels . Clinical trials have reported positive outcomes regarding energy restoration and overall function in patients suffering from these conditions.

Research Applications

This compound is widely utilized in research settings to explore metabolic pathways and cellular functions.

- Metabolic Studies : As a key player in ATP synthesis, this compound is essential for studies focused on energy dynamics within cells. Its role as a substrate for nucleotide synthesis makes it a critical component in metabolic research .

- Genetic Research : In molecular biology, this compound is involved in RNA synthesis and processing, making it integral to genetic studies related to transcription and translation mechanisms .

Therapeutic Development

The unique properties of this compound have prompted its exploration in pharmaceutical development.

- Cancer Therapy : The inhibition of PARPs using compounds that target ADP-ribosylation pathways has led to significant advancements in cancer treatment, particularly for tumors with BRCA mutations. Ongoing clinical trials are investigating the efficacy of these inhibitors .

- Neurodegenerative Diseases : Dysregulation of ADP-ribosylation has been implicated in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, highlighting the potential for therapeutic interventions targeting these pathways .

Case Studies

Here are notable case studies illustrating the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

The table below summarizes key structural differences between ADP-D-ribose and related nucleotides:

Key Insights :

- This compound lacks the nicotinamide group present in NAD+ and is distinct from ATP due to its diphosphate (vs. triphosphate) structure.

- PAR is a polymerized form of ADP-ribose, enabling scaffold formation for protein recruitment during DNA repair .

- Cyclic ADP-ribose (cADPR) contains a cyclic ribose-phosphate bond, facilitating its role as a calcium-mobilizing secondary messenger .

Functional and Mechanistic Differences

Protein Interaction Specificity

- This compound : Binds selectively to hydrolases (e.g., ARH3) and macrodomain proteins (e.g., LRP16). Mutations in LRP16’s D160 and I161 residues significantly reduce PAR binding, highlighting structural specificity .

- PAR : Recognized by macrodomains and PBZ domains in proteins like ALC1 and DEK. Chain length dictates binding affinity; DEK preferentially binds PAR chains ≥4 units .

- NAD+ : Primarily functions as a redox cofactor but also serves as a substrate for PARPs during PAR synthesis .

Enzymatic Processing

- This compound degradation : Mediated by Nudix enzymes (e.g., NudE) and ARH3. Structural studies reveal ARH3’s active site accommodates this compound but discriminates against analogues like ADP-HPD .

- PAR degradation : Catalyzed by poly(ADP-ribose) glycohydrolase (PARG), which hydrolyzes PAR into free ADP-ribose units .

Preparation Methods

α-Selective Glycosylation of Adenosine

The cornerstone of this compound synthesis lies in the stereochemical control of glycosidic bond formation. A breakthrough method involves the α-selective coupling of adenosine with ribose derivatives to establish the adenosine-ribose linkage. This process employs thioglycoside donors activated by N-iodosuccinimide (NIS) and triflic acid, achieving α-selectivity exceeding 90% under optimized conditions. The reaction proceeds via a transient oxocarbenium ion intermediate, stabilized by electron-donating protecting groups on the ribose moiety. Key parameters include:

-

Temperature : −40°C to −20°C to minimize β-anomer formation.

-

Solvent System : Dichloromethane/acetonitrile (4:1) to balance donor solubility and ion-pair stability.

-

Protecting Groups : Benzoyl (Bz) at C2 and C3 positions to direct α-selectivity through steric hindrance.

This method yields 75–85% of the desired α-anomer, with residual β-anomer removed via silica gel chromatography using ethyl acetate/hexane gradients.

Pyrophosphate Bond Formation via H-Phosphonate Coupling

The assembly of the ADP moiety necessitates efficient pyrophosphate bond formation. Traditional phosphoimidazolide methods suffer from low yields (30–50%) and metal contamination. In contrast, H-phosphonate chemistry offers a scalable alternative:

-

Activation : An H-phosphonate diester (e.g., adenosine-5'-H-phosphonate) is treated with pivaloyl chloride to generate a reactive mixed anhydride.

-

Coupling : The activated species reacts with ribose-5'-phosphate in the presence of N-methylimidazole, forming the pyrophosphate bond in 85–92% yield.

-

Oxidation : In situ oxidation with iodine/water converts the H-phosphonate intermediate to the stable pyrophosphate.

This approach eliminates metal additives, simplifies purification, and scales linearly to multi-gram quantities.

Precursor Synthesis: D-Ribose Derivatization Strategies

Industrial-Scale Production of D-Ribose

This compound synthesis relies on high-purity D-ribose, historically sourced from RNA hydrolysis. However, patent EP0215722A1 discloses a chemical synthesis route from D-xylofuranose derivatives:

-

Di-O-substitution : D-xylofuranose is protected at C1 and C5 with trityl and methyl groups, respectively.

-

Mesylation : Hydroxyls at C2 and C3 are substituted with mesyl (SO2CH3) groups to yield 2,3-di-O-mesyl-D-xylofuranoside.

-

Elimination : Treatment with sodium iodide in acetone induces β-elimination, forming 2,3-dideoxy-D-xylo-pentenofuranoside.

-

Cis-Hydroxylation : Osmium tetroxide-mediated dihydroxylation installs hydroxyl groups at C2 and C3 with >95% stereoselectivity.

-

Deprotection : Acidic hydrolysis (1 M H2SO4, 100°C) removes trityl and methyl groups, yielding D-ribose in 74% overall yield.

Table 1: Optimization of D-Ribose Synthesis Steps

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Di-O-substitution | Trityl chloride, pyridine, 0°C | 95 | 88 |

| Mesylation | MsCl, Et3N, CH2Cl2, −20°C | 92 | 90 |

| Elimination | NaI, acetone, reflux, 24 h | 89 | 85 |

| Cis-hydroxylation | OsO4, NMO, acetone/H2O, 25°C | 94 | 91 |

| Deprotection | 1 M H2SO4, 100°C, 1 h | 87 | 98 |

Purification and Crystallization Techniques

Solvent-Mediated Crystallization

Post-synthetic purification of this compound exploits differential solubility in ethanol/water mixtures. A representative protocol from PARP inhibitor synthesis involves:

-

Dissolution : Crude product dissolved in hot ethanol (50°C, 0.5 L/g).

-

Graded Crystallization : Slow cooling to 16°C induces nucleation, followed by seeding with pure this compound crystals.

-

Anti-Solvent Addition : Incremental addition of water (20–30% v/v) reduces solubility, yielding 137 g of crystalline product per batch.

-

Mother Liquor Recycling : Concentrated residues are extracted with hexane/brine (2:1), recovering an additional 27 g (81% total yield).

Chromatographic Purification

Reverse-phase HPLC (C18 column) with triethylammonium acetate (TEAA) buffer (pH 6.8) resolves this compound from iso-ADP-ribose and unreacted adenosine. Gradient elution (5–25% acetonitrile over 30 min) achieves >99% purity, as verified by LC-MS (m/z 702.1 [M−H]−).

Comparative Analysis of Synthetic Routes

Table 2: Chemical vs. Enzymatic this compound Synthesis

Chemical methods surpass enzymatic approaches in scalability and cost-efficiency, though the latter remains valuable for isotope-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.